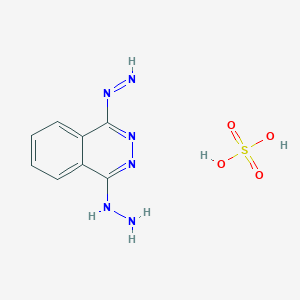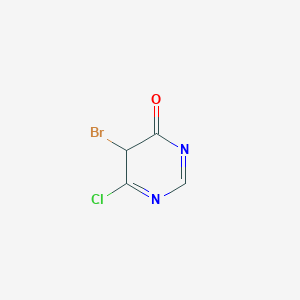
N-Z-1H-Pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Z-1H-Pyrazole-1-carboxamidine is a heterocyclic compound that features a pyrazole ring attached to a carboxamidine group. This compound is widely used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Z-1H-Pyrazole-1-carboxamidine can be synthesized by reacting pyrazole with cyanamide in the presence of gaseous hydrogen chloride or hydrogen bromide in an aprotic solvent . This reaction typically involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . The compound can also be prepared by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Z-1H-Pyrazole-1-carboxamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-Z-1H-Pyrazole-1-carboxamidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Z-1H-Pyrazole-1-carboxamidine involves its ability to act as a guanylation agentThis reaction proceeds through the formation of a cationic intermediate, which then reacts with the deprotonated form of the amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1H-Pyrazole-1-carboxamidine: This compound features a Boc-protected pyrazole ring and is used in peptide synthesis.
N,N’-Di-Boc-1H-Pyrazole-1-carboxamidine: This compound is used in the stereoselective synthesis of guanidine alkaloids.
1H-Pyrazole-1-carboxamidine hydrochloride: A similar compound used in drug synthesis studies.
Uniqueness
N-Z-1H-Pyrazole-1-carboxamidine is unique due to its simple synthesis, high stability, and versatility in various chemical reactions. Its ability to act as a guanylation agent makes it valuable in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
benzyl N-(pyrazole-1-carboximidoyl)carbamate |
InChI |
InChI=1S/C12H12N4O2/c13-11(16-8-4-7-14-16)15-12(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,15,17) |
InChI Key |
BXUMISWXFKCEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)
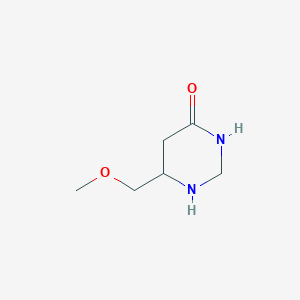
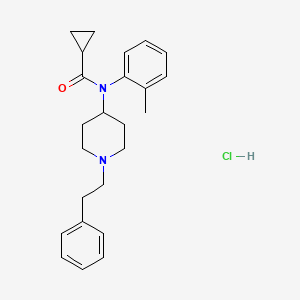
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)

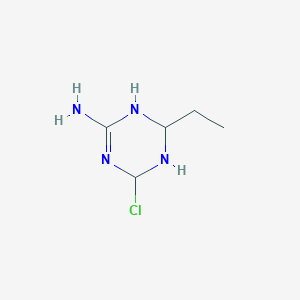
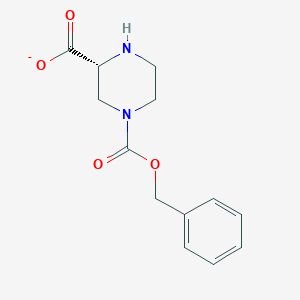

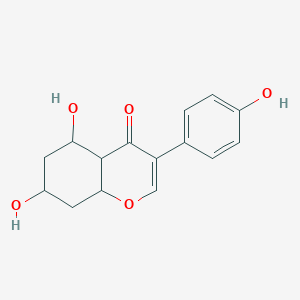

![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)
